molecular formula C18H22N4O3 B11105940 N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11105940
M. Wt: 342.4 g/mol
InChI Key: YCRHLYFNWFJOQD-UDWIEESQSA-N
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Description

N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring, a diethylamino group, and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanam

Uniqueness

N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the diethylamino group enhances its potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C18H22N4O3/c1-3-22(4-2)15-9-7-14(8-10-15)12-20-21-17(23)13-19-18(24)16-6-5-11-25-16/h5-12H,3-4,13H2,1-2H3,(H,19,24)(H,21,23)/b20-12+

InChI Key

YCRHLYFNWFJOQD-UDWIEESQSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CO2

Origin of Product

United States

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